Methyltrioctadecylammonium bromide

説明

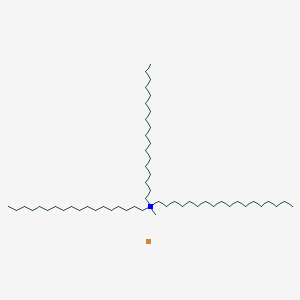

Methyltrioctadecylammonium bromide is a quaternary ammonium compound, which is a class of compounds where nitrogen is bonded to four alkyl groups. It is closely related to other long-chain alkylammonium bromides, such as dioctadecyldimethylammonium bromide (DDAB), which has been studied for its molecular and crystal structure . These compounds are amphiphilic, meaning they contain both hydrophobic (tail) and hydrophilic (head) parts, making them useful in a variety of applications, including as surfactants and in the formation of bilayer structures.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of methyltrioctadecylammonium bromide, they do provide insight into the synthesis of related compounds. For example, the synthesis of core-shell type methylammonium-octylammonium lead bromide perovskite nanoparticles demonstrates the potential for creating complex nanostructures with ammonium bromides . This suggests that similar synthetic strategies could potentially be applied to methyltrioctadecylammonium bromide, involving the careful control of reaction conditions to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of related compounds such as DDAB has been elucidated through X-ray diffraction methods. DDAB crystallizes in a triclinic space group with a bilayer structure where the hydrocarbon chains are tilted approximately 45° to the bilayer surface . This detailed analysis provides a foundation for understanding the molecular structure of methyltrioctadecylammonium bromide, as it is likely to exhibit similar packing and structural characteristics due to the resemblance in their long alkyl chains.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of methyltrioctadecylammonium bromide can be surmised from the properties of similar compounds. For instance, the amphiphilic nature of DDAB suggests that methyltrioctadecylammonium bromide would also act as a surfactant, reducing surface tension and forming micelles in solution . The stability of related perovskite nanoparticles under ambient conditions indicates that methyltrioctadecylammonium bromide could also contribute to the stability of such nanostructures . Additionally, the phase-out of methyl bromide as a fumigant due to environmental concerns highlights the importance of understanding the environmental impact and safety of related bromide compounds .

科学的研究の応用

Alternatives to Methyl Bromide : Methyl bromide, a common fumigant for pest and pathogen control, is being phased out due to environmental concerns. Research focuses on developing alternatives, such as organic and conventional systems, especially for crops like strawberries, peppers, and tomatoes (Schneider et al., 2003).

Post-Harvest and Quarantine Insects : Methyl bromide is used to control insects in storage and quarantine. Studies explore replacements like phosphine, sulfuryl fluoride, and carbonyl sulfide, emphasizing integrated pest management tactics (Fields & White, 2002).

Managing Nematodes : Methyl bromide effectively controls nematodes in high-input crops. Alternatives require a deeper understanding of nematode biology and may include chemical, genetic, and cultural practices (Zasada et al., 2010).

Volatilization from Fields : Studies on methyl bromide volatilization from tarped and nontarped fields indicate significant environmental releases post-application, with differences based on application practices (Majewski et al., 1995).

Residential Proximity and Birth Outcomes : Proximity to methyl bromide use during pregnancy is associated with negative birth outcomes, such as reduced birth weight and head circumference (Gemmill et al., 2013).

Neurological Effects of Fumigation : Fumigators exposed to methyl bromide show negative effects on the central nervous system, as evidenced by changes in EEG indices and urinary bromide ion levels (Park et al., 2020).

Economic Aspects of Alternatives : Research into the economic implications of replacing methyl bromide with alternatives like irradiation and controlled atmosphere storage, especially for fresh fruits, is critical (Aegerter & Folwell, 2000).

Neurobehavioral Effects : Long-term exposure to methyl bromide can affect nerve conduction velocity and behavioral responses in animal studies (Anger et al., 1981).

Serum Bromide as a Biomonitor : A novel photometric method for determining serum bromide levels offers a way to monitor occupational exposure to methyl bromide (Müller et al., 1999).

Adsorption on Organoclay : Methyltrioctadecylammonium bromide organoclay shows potential for water purification, particularly in removing p-nitrophenol from aqueous solutions (Zhou et al., 2007).

Safety And Hazards

特性

IUPAC Name |

methyl(trioctadecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H114N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-53-56(4,54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)55-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-55H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEJZUZBJHDLPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H114BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584930 | |

| Record name | N-Methyl-N,N-dioctadecyloctadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltrioctadecylammonium bromide | |

CAS RN |

18262-86-7 | |

| Record name | N-Methyl-N,N-dioctadecyloctadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)